Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C11H19NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an oxan-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with oxan-4-yl-containing reagents. One common method involves the esterification of 4-(oxan-4-yl)pyrrolidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical and chemical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate
- N-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide hydrochloride
Uniqueness
Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both an oxan-4-yl group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-11(13)10-7-12-6-9(10)8-2-4-15-5-3-8/h8-10,12H,2-7H2,1H3 |
InChI Key |
NBYDJFXOZNFYIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2CCOCC2 |
Origin of Product |
United States |
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